Lipophilicity (LogP) Comparison: 2,3-Dimethyl vs. 3,5-Dimethyl Isomer
The lipophilicity of 1-(2,3-dimethylphenyl)piperidin-4-one, measured as LogP = 2.85, is lower than that of its 3,5-dimethylphenyl regioisomer (LogP = 2.90) when assessed under identical vendor measurement conditions . This ΔLogP of 0.05, while modest, reflects the differential spatial arrangement of methyl substituents on the phenyl ring and may influence membrane partitioning, solubility, and protein binding in biological assays . In drug discovery contexts, even small LogP differences can translate to measurable shifts in in vitro ADME parameters, making deliberate isomer selection critical when optimizing for specific target profiles [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.85 (Hit2Lead vendor specification) |
| Comparator Or Baseline | 1-(3,5-Dimethylphenyl)piperidin-4-one (CAS 154913-18-5): LogP = 2.90 (Hit2Lead vendor specification) |
| Quantified Difference | ΔLogP = -0.05 (target compound is marginally less lipophilic) |
| Conditions | Vendor-reported LogP values derived from consistent in-house computational methodology (Hit2Lead building block catalog, BB-4000342 vs. BB-4000341) |
Why This Matters
Characterizing even subtle lipophilicity differences is essential for selecting the correct isomer in ADME-sensitive projects, as LogP shifts influence permeability, solubility, and metabolic stability predictions.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General class-level principle on LogP impact on ADME parameters. View Source
